N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-1-Naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-propoxyphenyl group at the pyrazole C3 position and a 1-naphthylmethylidene moiety attached via a hydrazone linkage. The compound’s propoxy chain and naphthyl group likely influence its lipophilicity and binding interactions compared to shorter-chain or less bulky analogs.
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-2-14-30-20-12-10-18(11-13-20)22-15-23(27-26-22)24(29)28-25-16-19-8-5-7-17-6-3-4-9-21(17)19/h3-13,15-16H,2,14H2,1H3,(H,26,27)(H,28,29)/b25-16+ |
InChI Key |
QCMRPWFKDOQGJR-PCLIKHOPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Challenges and Opportunities
- Optimization Trade-offs : Longer alkoxy chains (e.g., propoxy) increase lipophilicity but may hinder solubility, necessitating formulation adjustments .
- Selectivity: While SKi-178’s dimethylamino group enhances SK1 specificity (), the target compound’s naphthyl group could improve selectivity for cancer-related targets like topoisomerases .
Biological Activity
N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
- Molecular Formula : CHNO
- Molecular Weight : 398.46 g/mol
- CAS Number : 1285541-36-7
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The compound has been studied for its potential in cancer therapy and as an antioxidant.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, Xia et al. reported that a related pyrazole compound displayed significant cell apoptosis and potent antitumor activity with an IC of 49.85 μM against A549 lung cancer cells .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Pyrazole A | A549 | 49.85 | Induces apoptosis |
| Pyrazole B | MCF7 | 3.79 | Inhibits proliferation |
| Pyrazole C | NCI-H460 | 42.30 | Induces apoptosis |
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. In vitro studies showed that related compounds exhibited excellent radical scavenging activity in various assays such as DPPH and superoxide radical scavenging assays .
Table 2: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |
|---|---|---|
| Compound 1 | 85% | 78% |
| Compound 2 | 90% | 82% |
| Compound 3 | 88% | 80% |
Mechanistic Insights
Molecular docking studies suggest that the compound interacts effectively with targets involved in oxidative stress and inflammation pathways. The presence of hydroxyl and nitro groups enhances its reactivity towards free radicals, contributing to its antioxidant effects .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving a similar pyrazole derivative demonstrated significant tumor reduction in preclinical models of breast cancer.
- Case Study 2 : Another investigation focused on a pyrazole-based compound's ability to inhibit angiogenesis in tumor models, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
